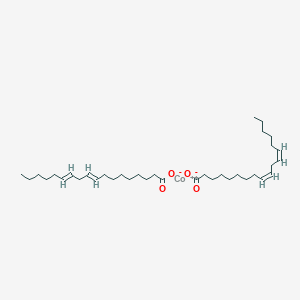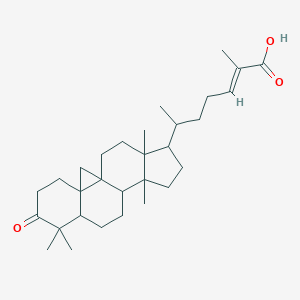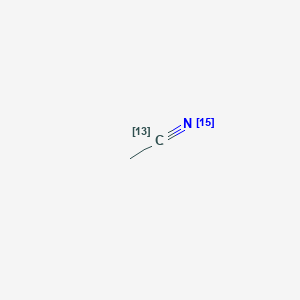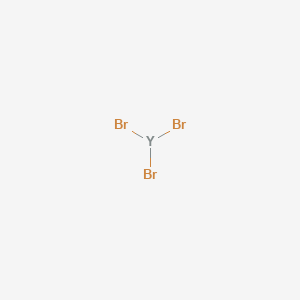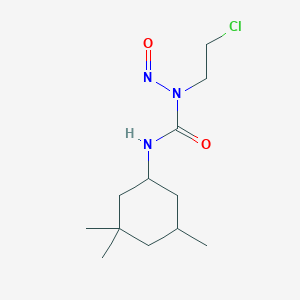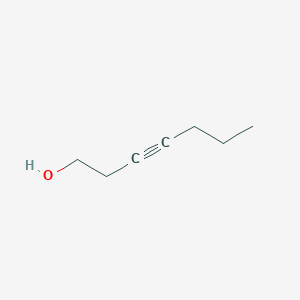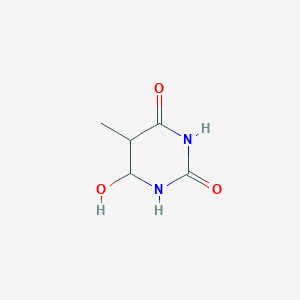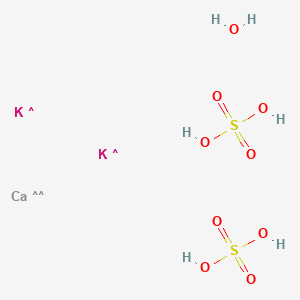
Syngenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syngenite is a mineral that is composed of hydrated potassium calcium sulfate. It is a rare mineral that is found in evaporite deposits around the world. Syngenite has been studied extensively due to its unique chemical properties and potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of syngenite is not well understood. However, it is believed that the mineral may interact with biological systems by releasing potassium and calcium ions. These ions are essential for many biological processes, including muscle contraction, nerve function, and bone formation.
Effets Biochimiques Et Physiologiques
Syngenite has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to stimulate the growth of certain types of bacteria and to enhance the activity of enzymes involved in the breakdown of organic materials. Additionally, syngenite has been shown to have antioxidant properties, which may make it useful in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
Syngenite has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, syngenite is stable under a wide range of conditions, which makes it useful for studying the effects of different environmental factors on mineral formation. However, one limitation is that syngenite is a relatively rare mineral, which can make it difficult to obtain for some experiments.
Orientations Futures
There are a number of future directions for research on syngenite. One area of interest is the potential use of the mineral as a source of potassium and calcium for fertilizers. Another area of interest is the development of new materials based on syngenite, such as construction materials and ceramics. Additionally, further research is needed to better understand the mechanisms of action of syngenite and its potential applications in medicine and biotechnology.
In conclusion, syngenite is a unique mineral that has been studied extensively in various scientific fields. Its potential applications in materials science, construction, and medicine make it an exciting area of research for the future.
Méthodes De Synthèse
Syngenite can be synthesized in the laboratory by mixing solutions of potassium sulfate and calcium sulfate. The resulting solution is then allowed to evaporate, which leads to the formation of syngenite crystals. The synthesis of syngenite is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Syngenite has been studied extensively in various scientific fields, including geology, chemistry, and materials science. It has been used as a model system for studying the formation of evaporite deposits and the role of microorganisms in mineral precipitation. Syngenite has also been studied as a potential material for use in construction and as a source of potassium and calcium for fertilizers.
Propriétés
Numéro CAS |
13780-13-7 |
|---|---|
Nom du produit |
Syngenite |
Formule moléculaire |
CaH6K2O9S2 |
Poids moléculaire |
332.5 g/mol |
InChI |
InChI=1S/Ca.2K.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H2,1,2,3,4);1H2 |
Clé InChI |
VVJRSSJSRXEOQL-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |
SMILES canonique |
O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |
Autres numéros CAS |
13780-13-7 |
Synonymes |
(K2Ca(SO4)2.H2O) syngenite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



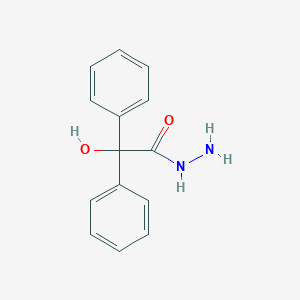
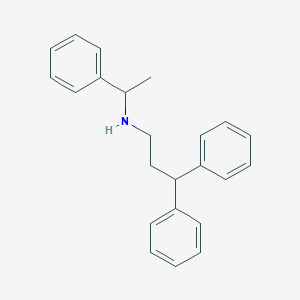
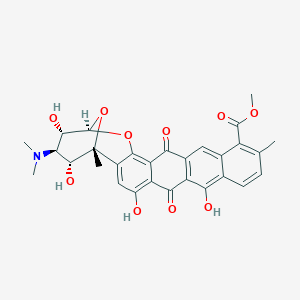
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

